molecular formula C8H17NO B13324703 4-Methylazocan-5-ol

4-Methylazocan-5-ol

Cat. No.: B13324703
M. Wt: 143.23 g/mol
InChI Key: KMDIEMLCTSXIEW-UHFFFAOYSA-N
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Description

4-Methylazocan-5-ol is an organic compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxyl group at the fifth position of the azocane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylazocan-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of N-substituted amino alcohols using a suitable dehydrating agent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the azocane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The process may involve the use of metal catalysts and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylazocan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and organolithium compounds are used for substitution reactions.

Major Products

    Oxidation: Formation of 4-Methylazocan-5-one.

    Reduction: Formation of 4-Methylazocan-5-amine.

    Substitution: Formation of various substituted azocanes depending on the nucleophile used.

Scientific Research Applications

4-Methylazocan-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methylazocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Methylazocan-5-ol can be compared with other similar compounds, such as:

    4-Methylazocan-5-one: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.

    4-Methylazocan-5-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.

    4-Methylazocan-5-thiol: Contains a thiol group, which can form disulfide bonds and has different redox properties.

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and biological properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-methylazocan-5-ol

InChI

InChI=1S/C8H17NO/c1-7-4-6-9-5-2-3-8(7)10/h7-10H,2-6H2,1H3

InChI Key

KMDIEMLCTSXIEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCCCC1O

Origin of Product

United States

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